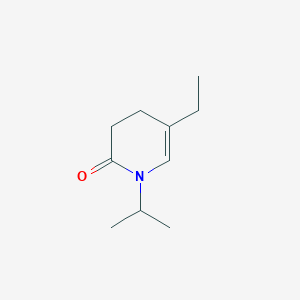

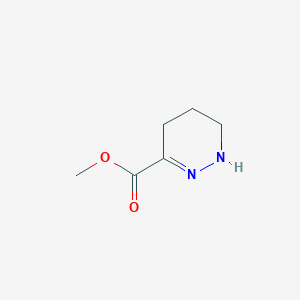

1-Benzyl-4-methylpiperazine

Übersicht

Beschreibung

1-Benzyl-4-methylpiperazine is a compound that has been identified in various contexts, including as a new designer drug and as a precursor in pharmaceutical synthesis. It is known for its psychoactive properties and has been found to possess rewarding properties in animal models, suggesting potential for human abuse . The compound has also been used in the synthesis of other chemicals, such as imatinib, which is an important drug used in the treatment of certain types of cancer .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. One approach involves the direct and scalable synthesis of a benzylpiperazine from the corresponding benzaldehyde and piperazine using continuous-flow hydrogenation, which is a protecting group-free, safe, and environmentally friendly method . Another method includes the in situ synthesis of benzyl derivatives of heterocyclic amines, which has been demonstrated to be efficient and easy to scale up . Additionally, the synthesis of a new designer benzylpiperazine, which is structurally related to 1-Benzyl-4-methylpiperazine, was confirmed by synthesizing possible isomers from commercially available starting materials and using two-dimensional NMR correlations .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a new designer benzylpiperazine was determined using gas chromatography-mass spectroscopy (GC-MS), product ion spectroscopy (GC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy . X-ray crystallographic studies have also been conducted on related compounds to determine their crystal structures and conformations .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. For example, a novel 1-benzylpiperazin-2-one nitrone has been synthesized and shown to readily undergo [3+2] cycloadditions with alkynes and alkenes to give Δ4-isoxazolines and isoxazolidines, respectively . These products can then be reductively opened to 3-substituted piperazin-2-ones and 1,3-amino alcohols, demonstrating the versatility of benzylpiperazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are of significant interest due to their pharmacological potential. The binding characteristics of these compounds to proteins such as bovine serum albumin (BSA) have been investigated using fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis . Quantitative structure-activity relationships have been studied to understand the factors influencing their biological activities, such as cerebral vasodilating activity and antiulcer activity . These studies provide insights into the electron density effects on the benzylic nitrogen atom and the impact of substituents on the benzyl moiety on the interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

1-Benzyl-4-methylpiperazine serves as a key synthetic intermediate in various chemical syntheses. For instance, it's employed in the production of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor for the drug Imatinib, using an efficient in situ synthesis process (Koroleva et al., 2012). This process is scalable and yields high purity derivatives, highlighting its practicality for pharmaceutical applications.

Role in Mass Spectrometry

In the realm of mass spectrometry, 1-Benzyl-4-methylpiperazine has been studied for its fragmentation behavior. In particular, its protonated form tends to cleave amide bonds, leading to the formation of benzoyl cation and a neutral amine. This process involves intriguing dynamics like the loss of benzaldehyde through hydride transfer reactions, providing insights into the structural behavior of these compounds under ionized conditions (Chai et al., 2017).

Asymmetric Synthesis

The compound is also utilized in asymmetric synthesis processes. For instance, 1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine was prepared through a multi-step process involving reactions like Wollf-Kishner-HuangMinlon and Vilsmeier-Haack, demonstrating the compound's versatility in complex organic synthesis (Xi-quan, 2009).

Applications in NMR Spectroscopy

In NMR spectroscopy, derivatives of 1-Benzyl-4-methylpiperazine, such as (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones, have been investigated as chiral solvating agents for N-acylamino acid esters. These compounds aid in the determination of the enantiomer composition of complex molecules, showcasing the compound's utility in analytical chemistry (Malavašič et al., 2008).

Pharmaceutical Synthesis

Furthermore, 1-Benzyl-4-methylpiperazine is involved in the synthesis of pharmaceuticals. For instance, it's a part of the process for creating carboxylic acid amides containing an N-methylpiperazine fragment, which are used in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).

Safety And Hazards

1-Benzyl-4-methylpiperazine should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge . Good ventilation should be ensured at the workplace .

Eigenschaften

IUPAC Name |

1-benzyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJOKPBESJWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354100 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methylpiperazine | |

CAS RN |

62226-74-8 | |

| Record name | Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)

![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)